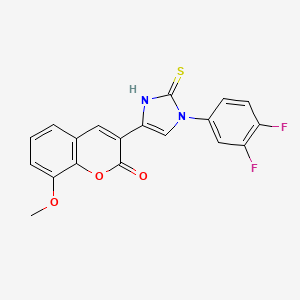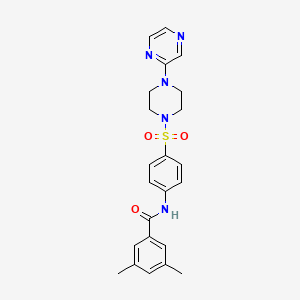![molecular formula C18H11FN2O4 B2427780 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one CAS No. 931954-15-3](/img/structure/B2427780.png)
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through cyclodehydration of a suitable precursor, and the introduction of the fluorophenyl and methoxy groups . The exact synthetic route would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to elucidate the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The 1,2,4-oxadiazole ring is known to participate in various chemical reactions . The presence of the fluorine atom could also influence the compound’s reactivity, as fluorine is highly electronegative.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect the compound’s lipophilicity and thus its pharmacokinetic properties .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one and its derivatives have been explored for their potential antibacterial and antifungal properties. A study by Mahesh et al. (2022) synthesized a series of oxadiazole derivatives containing 2H-chromen-2-one moiety, which showed significant activities against various bacterial and fungal strains.
Anticancer Potential
The anticancer potential of similar compounds has been a subject of research. For instance, Liu et al. (2017) synthesized novel derivatives that showed cytotoxic activity against various human cancer cell lines, indicating the potential of such compounds in cancer treatment.
Nonlinear Optical Properties
These compounds also exhibit interesting optical properties. Chandrakantha et al. (2011) investigated the optical nonlinearity of 1,3,4-oxadiazole derivatives, revealing their potential applications in optoelectronics.
Antimicrobial Activities
The antimicrobial activities of coumarin-incorporated 1,3,4-oxadiazole derivatives have been evaluated in vitro, demonstrating significant effects against various bacterial and fungal strains as reported by Bhat et al. (2013).
Environment-Sensitive Fluorescence
Compounds like 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one have been studied for their unusual fluorescence properties, as detailed by Uchiyama et al. (2006), indicating potential for sensor development.
Antioxidant and Anticholinesterase Activities
Coumarylthiazole derivatives containing these compounds were found to have significant inhibitory effects on cholinesterases and demonstrated antioxidant activity, as shown in a study by Kurt et al. (2015).
Synthesis and Bio-Evaluation
Shah et al. (2016) conducted a study on the synthesis and bio-evaluation of novel amide derivatives of this compound, assessing their antimicrobial, antifungal, and antimalarial activities.
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various receptors and enzymes
Mode of Action
It can be inferred that the compound interacts with its targets, possibly leading to changes in their function . The specifics of these interactions and the resulting changes would require further investigation.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways
Pharmacokinetics
Similar compounds have shown various pharmacokinetic properties
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level
Action Environment
Environmental factors can often play a role in the action of similar compounds
Safety and Hazards
Direcciones Futuras
Further studies could explore the biological activity of this compound, optimize its structure for improved efficacy, investigate its mechanism of action, and assess its safety profile. The compound could also be evaluated in preclinical and clinical trials if it shows promising activity in initial studies .
Propiedades
IUPAC Name |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O4/c1-23-14-4-2-3-11-9-13(18(22)24-15(11)14)17-20-16(21-25-17)10-5-7-12(19)8-6-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGUREPOIGJZHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

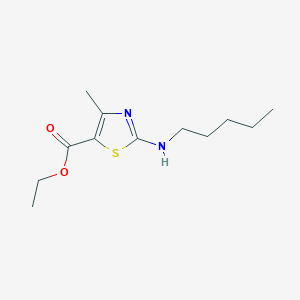

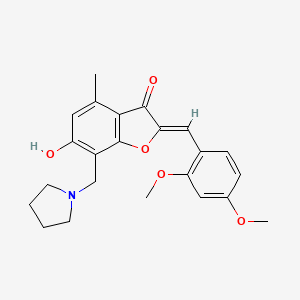
![4-(N,N-diethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2427701.png)
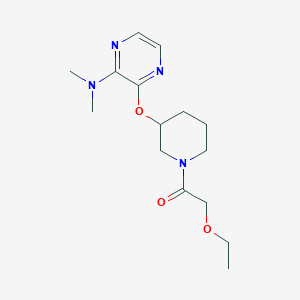
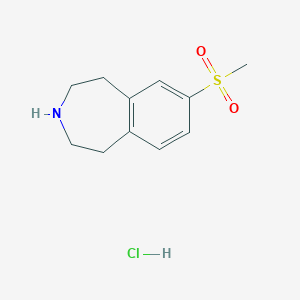
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide](/img/structure/B2427704.png)
![3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2427705.png)
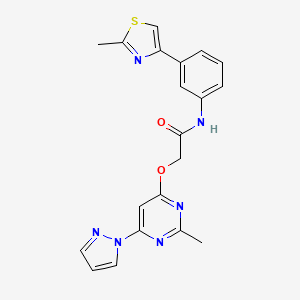

![[6-(Pyridin-2-yl)pyridin-3-yl]methanol](/img/structure/B2427713.png)
